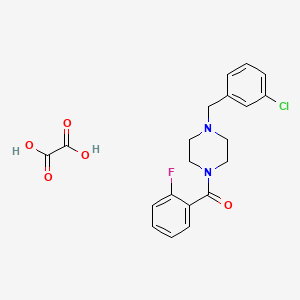
4-(2,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The focus on synthesizing and analyzing oxazolone derivatives, including those with dimethoxybenzylidene and thienyl groups, stems from their potential applications in materials science, pharmacology, and as intermediates in organic synthesis. These compounds are often studied for their unique chemical reactivity, potential biological activity, and photophysical properties.
Synthesis Analysis
The synthesis of oxazolone derivatives typically involves the condensation of amino acids or their derivatives under dehydrating conditions or the cyclization of β-oxo acid derivatives. Techniques may vary based on the substitution patterns desired in the final product. For example, the synthesis of related triazolone and thiazole compounds has been achieved through reactions involving amino triazole with dimethoxybenzaldehyde or similar precursors, indicating a multi-step synthesis approach for obtaining complex oxazolone structures with specific substituents (Xu et al., 2006).
Molecular Structure Analysis
The molecular structure of oxazolone derivatives is characterized by the presence of the oxazolone ring, a lactam structure that imparts rigidity and defines the molecule's reactivity and interaction potential. Structural elucidation often employs techniques like NMR, X-ray crystallography, and computational modeling to determine conformation, substitution effects, and electronic properties. The crystal structure and bioactivity analysis of related compounds, such as 4-(4-formylbenzylidene)-2-phenyloxazol-5(4H)-one, reveal insights into solvatochromism, biological activity, and potential applications in biochemistry (Krawczyk et al., 2020).
Applications De Recherche Scientifique
Synthesis and Reactivity
A significant application of this compound lies in its synthesis and the exploration of its reactivity. For instance, derivatives of 1,3-oxazol-5(4H)-one have been synthesized through various reactions, such as the Ugi/Robinson-Gabriel reactions, which provide a concise method for producing 2,4,5-trisubstituted oxazoles. This method involves using 2,4-dimethoxybenzylamine as an ammonia equivalent, demonstrating the flexibility and utility of dimethoxybenzylidene derivatives in synthesizing complex oxazole scaffolds with potential biological activities (Shaw, Xu, & Hulme, 2012).
Antioxidant Activity
The antioxidant abilities of new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol have been studied, where compounds exhibited significant free-radical scavenging ability in assays like DPPH and ferric reducing antioxidant power (FRAP). This highlights the potential of dimethoxybenzylidene derivatives in contributing to the development of novel antioxidants (Hussain, 2016).
Antimicrobial and Antiproliferative Properties
Research into the antimicrobial and antiproliferative properties of Schiff bases derived from 1,3,4-thiadiazole compounds, including derivatives with 2,5-dimethoxybenzylidene, has shown significant activity against various pathogens and cancer cell lines. This suggests the potential of these compounds in developing new therapeutic agents (Gür et al., 2020).
Structural Analysis and Bioactivity
The structural analysis and investigation of bioactivity are critical aspects of research on this compound. Studies have explored the conformational analysis, DFT investigations, and molecular docking to predict inhibitory activity against diseases like tuberculosis, offering insights into the design of new drugs with enhanced efficacy (Kumar et al., 2021).
Optical and Physicochemical Properties
Investigations into the optical behavior of similar oxazol-5-one derivatives have provided valuable information on their potential applications in materials science, particularly in the development of compounds with favorable nonlinear optical properties (Song, Wen, & Li, 2004).
Propriétés
IUPAC Name |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-19-11-5-6-13(20-2)10(8-11)9-12-16(18)21-15(17-12)14-4-3-7-22-14/h3-9H,1-2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPIOELJLANUTB-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2,5-dimethoxybenzylidene)-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5545836.png)
![4-[4-(4-tert-butylphenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5545844.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)
![N'-[4-(dimethylamino)benzylidene]-2-(4-ethyl-1-piperazinyl)acetohydrazide](/img/structure/B5545862.png)
![6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5545869.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5545872.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5545881.png)
![9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5545892.png)
![6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)